molecular formula C20H25BrN2O3S B12197312 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B12197312
M. Wt: 453.4 g/mol
InChI Key: MCOIBTNFDYNGJP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the following steps:

    Bromination: The starting material, 2-ethoxybenzenesulfonyl chloride, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.

    Piperazine Derivatization: The brominated intermediate is then reacted with 4-(3,4-dimethylphenyl)piperazine under suitable conditions, such as in the presence of a base like triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: Lacks the bromine atom.

    1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: Has a methoxy group instead of an ethoxy group.

Uniqueness

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the presence of both the bromine atom and the ethoxy group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H25BrN2O3S

Molecular Weight

453.4 g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine

InChI

InChI=1S/C20H25BrN2O3S/c1-4-26-19-8-6-17(21)14-20(19)27(24,25)23-11-9-22(10-12-23)18-7-5-15(2)16(3)13-18/h5-8,13-14H,4,9-12H2,1-3H3

InChI Key

MCOIBTNFDYNGJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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